molecular formula C10H20N2O3 B7165221 N-(2-hydroxy-2-methylpropyl)-4-methylmorpholine-3-carboxamide

N-(2-hydroxy-2-methylpropyl)-4-methylmorpholine-3-carboxamide

Cat. No.: B7165221
M. Wt: 216.28 g/mol
InChI Key: KRFBZEHETUOMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-methylpropyl)-4-methylmorpholine-3-carboxamide is a chemical compound with a unique structure that includes a morpholine ring substituted with a hydroxy-methylpropyl group and a carboxamide group

Properties

IUPAC Name

N-(2-hydroxy-2-methylpropyl)-4-methylmorpholine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,14)7-11-9(13)8-6-15-5-4-12(8)3/h8,14H,4-7H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFBZEHETUOMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1COCCN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methylpropyl)-4-methylmorpholine-3-carboxamide typically involves the reaction of 4-methylmorpholine with 2-hydroxy-2-methylpropylamine in the presence of a suitable coupling agent. The reaction is usually carried out under mild conditions, with the temperature maintained at around 25-30°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methylpropyl)-4-methylmorpholine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-hydroxy-2-methylpropyl)-4-methylmorpholine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methylpropyl)-4-methylmorpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxamide groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxypropyl)methacrylamide
  • N-(2-hydroxyethyl)morpholine
  • N-(2-hydroxy-2-methylpropyl)acetamide

Uniqueness

N-(2-hydroxy-2-methylpropyl)-4-methylmorpholine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile tool in various research and industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.